molecular formula C20H26FN3 B5645737 3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluorobenzyl)piperidine

3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluorobenzyl)piperidine

Cat. No. B5645737
M. Wt: 327.4 g/mol
InChI Key: MJEGEYCIPOSDFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluorobenzyl)piperidine and similar compounds involves complex organic synthesis techniques. For example, Govindhan et al. (2017) utilized a click chemistry approach for synthesizing a related compound, emphasizing the role of starting materials, such as 2-azido-1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, and highlighting the importance of specific conditions for achieving good yield and desired characteristics (Govindhan et al., 2017).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography to confirm the structure of synthesized compounds. Manjunath et al. (2011) provided an example of structural investigation by X-ray diffraction studies, demonstrating the compound's crystalline nature and detailing its conformation and intermolecular interactions (Manjunath et al., 2011).

Chemical Reactions and Properties

The chemical properties of such compounds are explored through various reactions and analyses, including their reactivity under different conditions and the formation of derivatives. For instance, Windhorst et al. (1999) described the chemical synthesis of a fluorinated analogue, highlighting the compound's reactivity and potential as a histamine H3 receptor antagonist (Windhorst et al., 1999).

Physical Properties Analysis

The physical properties, such as thermal stability and crystalline form, are crucial for understanding the compound's behavior in various applications. The work by Govindhan et al. (2017) included thermal stability analysis using TGA and DSC techniques, providing insight into the compound's robustness under thermal stress (Govindhan et al., 2017).

Chemical Properties Analysis

Chemical properties are often determined through spectroscopic characterization and reactivity studies. Prasad et al. (2018) performed IR, 1H NMR, LC-MS spectra analyses, and X-ray diffraction studies to elucidate the structure and reactivity of a novel bioactive heterocycle, showcasing the methods for analyzing chemical properties (Prasad et al., 2018).

properties

IUPAC Name

3-[1-(cyclobutylmethyl)imidazol-2-yl]-1-[(2-fluorophenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3/c21-19-9-2-1-7-17(19)14-23-11-4-8-18(15-23)20-22-10-12-24(20)13-16-5-3-6-16/h1-2,7,9-10,12,16,18H,3-6,8,11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEGEYCIPOSDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN=C2C3CCCN(C3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluorobenzyl)piperidine

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